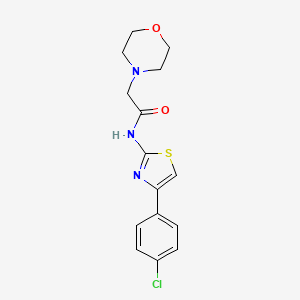
1-Tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate
Descripción general
Descripción
1-Tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate is a chemical compound with the molecular formula C14H18N2O6 and a molecular weight of 310.31 g/mol . It is also known by its IUPAC name, 1-(tert-butyl) 3-ethyl 2-(3-nitropyridin-4-yl)malonate . This compound is characterized by the presence of a nitropyridine ring and a propanedioate group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate involves several steps. One common method includes the reaction of tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)malonate with appropriate reagents under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon (Pd/C) to facilitate the process . The product is then purified through techniques such as chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
1-Tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1-Tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems . The compound’s structure allows it to participate in multiple pathways, influencing cellular processes and biochemical reactions .
Comparación Con Compuestos Similares
1-Tert-butyl 3-ethyl 2-(3-nitropyridin-4-yl)propanedioate can be compared with other similar compounds, such as:
tert-Butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate: This compound also contains a nitropyridine ring but differs in its functional groups and overall structure.
tert-Butyl 3-ethyl 2-(3-aminopyridin-4-yl)propanedioate: This compound has an amino group instead of a nitro group, leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for diverse chemical reactions and applications in various fields .
Propiedades
IUPAC Name |
3-O-tert-butyl 1-O-ethyl 2-(3-nitropyridin-4-yl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-5-21-12(17)11(13(18)22-14(2,3)4)9-6-7-15-8-10(9)16(19)20/h6-8,11H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYROSYKMPSCHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=NC=C1)[N+](=O)[O-])C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201163738 | |
| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 2-(3-nitro-4-pyridinyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201163738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932702-14-2 | |
| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 2-(3-nitro-4-pyridinyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932702-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 2-(3-nitro-4-pyridinyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201163738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












amine](/img/structure/B3058902.png)



